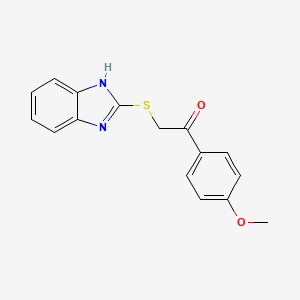
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one is a useful research compound. Its molecular formula is C16H14N2O2S and its molecular weight is 298.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Helicobacter pylori Agents
Research has identified derivatives of 2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethanone as potent and selective anti-Helicobacter pylori agents. A specific compound within this series exhibited low minimum inhibitory concentration (MIC) values against a range of H. pylori strains, including those resistant to metronidazole or clarithromycin, highlighting its potential as a novel anti-H. pylori agent with clinically acceptable resistance development rates and in vivo exposure levels comparable with antimicrobials used in current H. pylori treatment regimens (Carcanague et al., 2002).
Synthesis and Characterization of Oligobenzimidazoles
A study on the synthesis and characterization of oligobenzimidazole derivatives demonstrated their significant optical, electrical, electrochemical, and thermal properties. These properties suggest potential applications in materials science, particularly in the development of materials with specific electronic or optical characteristics (Anand & Muthusamy, 2018).
Microwave-Mediated Synthesis of Heterocycles
The compound has been used as a building block for the efficient microwave-mediated synthesis of various benzothiazole- and benzimidazole-based heterocycles. These synthesized heterocycles have potential applications in pharmaceutical research and development, showcasing versatility in the construction of complex molecules (Darweesh et al., 2016).
Antimicrobial Activity
Several derivatives of 2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethanone have been synthesized and evaluated for their antimicrobial activity against various gram-positive and gram-negative bacteria, as well as fungal strains. Some derivatives exhibited significant antimicrobial activity, indicating their potential as leads for the development of new antimicrobial agents (Desai, Pandya, & Vaja, 2017).
Corrosion Inhibition
Research into the corrosion inhibition performance of benzimidazole derivatives for mild steel in HCl solution identified several compounds, including derivatives of 2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethanone, as effective corrosion inhibitors. This application is crucial in materials science, especially in protecting industrial equipment and infrastructure from corrosion damage (Yadav et al., 2013).
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-20-12-8-6-11(7-9-12)15(19)10-21-16-17-13-4-2-3-5-14(13)18-16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGBMTGFXJAICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{3-cyanofuro[3,2-b]pyridin-2-yl}-3-methylbenzamide](/img/structure/B2631102.png)


![4-acetyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2631105.png)
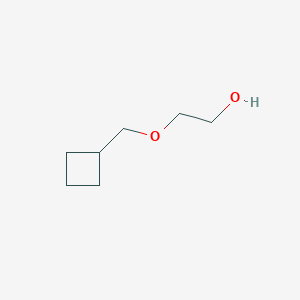
![3-{[(4-bromophenyl)methyl]sulfanyl}-6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine](/img/structure/B2631111.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2631112.png)
![1-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]imidazolidin-2-one](/img/structure/B2631113.png)
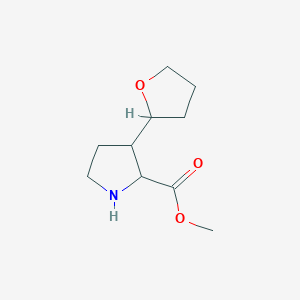
![N-(3-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2631117.png)
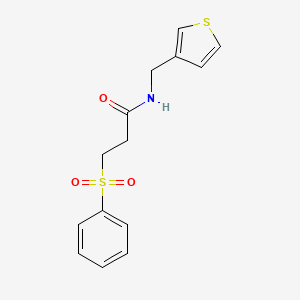
![1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]azepane](/img/structure/B2631120.png)
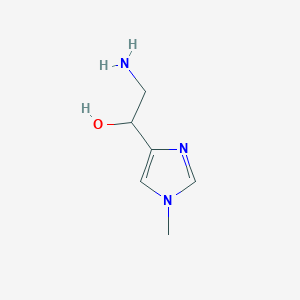
![N-ethyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2631122.png)
